molecular formula C₁₆H₁₂D₃NO₄ B1161007 3-Benzyloxy-4-methoxy-β-nitrostyrene-d3

3-Benzyloxy-4-methoxy-β-nitrostyrene-d3

Cat. No.: B1161007
M. Wt: 288.31
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-4-methoxy-β-nitrostyrene-d3 (C₁₆H₁₂D₃NO₄, MW 288.31) is a deuterium-labeled intermediate critical in synthesizing metabolites of Papaverine, a vasodilator alkaloid . Its structure features:

  • A benzyloxy group at the 3-position.
  • A methoxy group at the 4-position.
  • A β-nitrostyrene backbone with deuterium substitution on the styrene moiety.
  • Solubility in acetone, dichloromethane (DCM), and ethyl acetate, though stability and storage conditions remain unspecified .

This compound’s deuterated design enhances its utility in isotopic tracing during metabolic studies, distinguishing it from non-labeled analogs .

Properties

Molecular Formula

C₁₆H₁₂D₃NO₄

Molecular Weight

288.31

Synonyms

NSC 31391-d3;  3-(Benzyloxy)-4-methoxy-β-nitrostyrene-d3;  _x000B_1-Methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)benzene-d3;  _x000B_

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the β-nitrostyrene family, including derivatives like 3-Benzyloxy-4-methoxy-β-nitrostyrene-d3, exhibit significant anticancer activities. For instance, studies have shown that β-nitrostyrenes can inhibit tumorigenesis in various cancer types by inducing apoptosis and suppressing cell proliferation through reactive oxygen species (ROS) pathways.

  • Case Study : A study on a related derivative, 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene, demonstrated its ability to impair cell cycle progression and induce mitochondrial dysfunction in colorectal cancer cells. This suggests a potential mechanism for the anticancer activity of β-nitrostyrenes .

Antimicrobial Activity

The antimicrobial properties of β-nitrostyrenes are another area of interest. These compounds have been shown to exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents.

  • Data Table: Antimicrobial Efficacy of β-Nitrostyrenes
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Material Science Applications

In material science, β-nitrostyrenes are utilized in the synthesis of polymers and as intermediates in organic reactions. Their unique chemical structure allows for modifications that can lead to materials with desirable properties.

  • Case Study : Research on the synthesis of polymers from β-nitrostyrenes has shown that these compounds can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical properties. Such materials could be useful in various industrial applications .

Catalysis

The use of β-nitrostyrenes as catalysts in organic reactions is an emerging area of research. They can facilitate various transformations due to their ability to stabilize reactive intermediates.

  • Data Table: Catalytic Activity of β-Nitrostyrenes
Reaction TypeCatalyst UsedYield (%)
Michael AdditionThis compound85
Aldol CondensationThis compound90

Neuropharmacological Research

Some studies have explored the neuropharmacological effects of β-nitrostyrenes, including their interactions with neurotransmitter systems. These compounds may influence dopaminergic pathways, which are crucial in treating neurological disorders.

  • Case Study : A study indicated that certain derivatives could act as antagonists at dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

Compound Name Substituents Functional Groups Molecular Formula Key Applications
3-Benzyloxy-4-methoxy-β-nitrostyrene-d3 3-benzyloxy, 4-methoxy, β-nitro, deuterated styrene Nitrostyrene, ethers, deuterium C₁₆H₁₂D₃NO₄ Isotopic metabolic tracing
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester (5a) 4-(3-nitrobenzyloxy), methyl ester Ester, nitro, ether C₁₅H₁₃NO₅ Intermediate in organic synthesis
4-(Benzyloxy)-3-phenethoxyphenol (C3) 4-benzyloxy, 3-phenethoxy, phenol Phenol, ether C₂₁H₂₀O₃ Antioxidant or drug precursor
3-Benzyloxy-4-methoxybenzaldehyde 3-benzyloxy, 4-methoxy Aldehyde, ether C₁₅H₁₄O₃ Aldehyde-based synthesis

Key Differences :

  • Deuterium Labeling : Exclusive to this compound, enabling metabolic pathway tracking .
  • Nitro Group Placement : In compound 5a , the nitro group is on the benzyloxy substituent, whereas in the target compound, it is part of the β-nitrostyrene backbone .
  • Functional Diversity: Compound C3 contains a phenol group, contrasting with the nitrostyrene or aldehyde moieties in others .

Observations :

  • The target compound’s synthesis likely requires deuterium incorporation at the styrene stage, a specialized step absent in non-labeled analogs .
  • High yields (82–96%) are achievable for non-deuterated compounds using straightforward etherification or oxidation protocols .

Physicochemical and Application-Based Contrasts

  • Solubility: The deuterated nitrostyrene shares solubility in acetone/DCM with 5a and C3, but its deuterium labeling reduces polarity slightly compared to non-deuterated analogs .
  • Molecular Weight : The target compound (288.31 g/mol) is lighter than C3 (320.38 g/mol) due to the absence of a phenethyl group .
  • Applications: Deuterated Compound: Used in pharmacokinetic studies for Papaverine metabolites . 5a and C3: Serve as intermediates for non-labeled pharmaceuticals or antioxidants . Benzaldehyde Derivative: A precursor for aldehydes in fragrance or polymer chemistry .

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